2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid
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Overview
Description
2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzoic acid core linked by an ethane-1,2-diylbis(butylazanediyl) bridge, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid typically involves the condensation of appropriate amines with dibenzoic acid derivativesThe reaction is usually carried out in a solvent such as methanol or dichloromethane, with the addition of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted amines .
Scientific Research Applications
2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanediyl)]dibenzoic acid
- 2,2’-[Ethane-1,2-diylbis(oxy)]dibenzoic acid
- 2,2’-[Ethane-1,2-diylbis(methylazanediyl)]dibenzoic acid
Uniqueness
2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid stands out due to its specific ethane-1,2-diylbis(butylazanediyl) linkage, which imparts unique chemical and physical properties. This structural feature allows for distinct interactions with other molecules, making it valuable for various applications in research and industry .
Properties
CAS No. |
90689-02-4 |
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Molecular Formula |
C24H32N2O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[butyl-[2-(N-butyl-2-carboxyanilino)ethyl]amino]benzoic acid |
InChI |
InChI=1S/C24H32N2O4/c1-3-5-15-25(21-13-9-7-11-19(21)23(27)28)17-18-26(16-6-4-2)22-14-10-8-12-20(22)24(29)30/h7-14H,3-6,15-18H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
ZDQNMRXDTRUIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCN(CCCC)C1=CC=CC=C1C(=O)O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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